2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL acetate
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Overview
Description
2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate is a synthetic organic compound with the molecular formula C17H18O4 and a molecular weight of 286.331 g/mol . This compound is part of a class of chemicals known as benzochromenes, which are characterized by their fused benzene and chromene rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and acetylation reactions . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are introduced into the molecule.
Scientific Research Applications
2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate can be compared with other similar compounds, such as:
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate
- 2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate
- Methyl (2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL) acetate .
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C17H18O4 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate |
InChI |
InChI=1S/C17H18O4/c1-3-11-8-14-12-6-4-5-7-13(12)17(19)21-16(14)9-15(11)20-10(2)18/h8-9H,3-7H2,1-2H3 |
InChI Key |
DERFCIMISKNCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
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